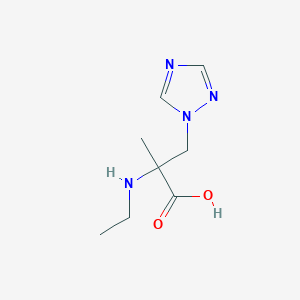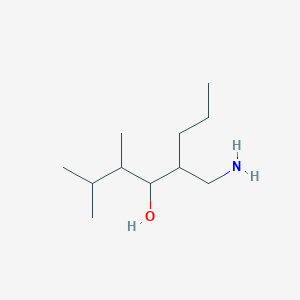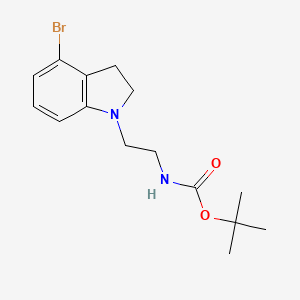
2-(Ethylamino)-2-methyl-3-(1h-1,2,4-triazol-1-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is a compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can be achieved through several methods. One common approach involves the use of 3-amino-1,2,4-triazole as a starting material. The synthetic route typically includes the following steps :
Mitsunobu Reaction: This reaction involves the use of diisopropylazodicarboxylate (DIAD) and a suitable alcohol to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the triazole ring.
Functional Group Modification:
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as microwave irradiation can be employed to enhance reaction rates and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophiles like alkyl halides can be used under basic conditions to introduce new substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is investigated for its potential use in drug development, particularly as enzyme inhibitors.
Wirkmechanismus
The mechanism of action of 2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, leading to inhibition of enzyme activity. This compound may also induce apoptosis in cancer cells by interacting with cellular pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,3-Triazole: Another triazole isomer with different biological activities.
Fluconazole: A well-known antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug that also features a triazole moiety.
Uniqueness
2-(Ethylamino)-2-methyl-3-(1H-1,2,4-triazol-1-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
2-(ethylamino)-2-methyl-3-(1,2,4-triazol-1-yl)propanoic acid |
InChI |
InChI=1S/C8H14N4O2/c1-3-10-8(2,7(13)14)4-12-6-9-5-11-12/h5-6,10H,3-4H2,1-2H3,(H,13,14) |
InChI-Schlüssel |
IKDJRRCUKZOWCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(C)(CN1C=NC=N1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl (2R)-2-amino-4-[(tert-butyldimethylsilyl)oxy]butanoate](/img/structure/B13488642.png)


![2-(2,6-Dioxo-3-piperidyl)-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13488653.png)
![8-Azatricyclo[4.3.0.0~2,5~]nonane-7,9-dione](/img/structure/B13488658.png)
![Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate](/img/structure/B13488661.png)

![2-{[(Tert-butoxy)carbonyl]amino}-2-[4-(2,2,2-trifluoroethoxy)phenyl]acetic acid](/img/structure/B13488671.png)
![tert-butyl N-{2-[4-(bromomethyl)phenyl]ethyl}carbamate](/img/structure/B13488676.png)



